Scientific Field: Organic Chemistry
Summary of Application: Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals.
Results or Outcomes: This method affords the corresponding chloromethyl derivatives in good to excellent yields.
Scientific Field: Environmental Science
Summary of Application: Carbonate materials show strong flexibility and versatility by virtue of their high adsorption capacity for heavy metals and the characteristics of multiple and simple modification methods.
Methods of Application: The application of surface-modified, activated, and nano-sized carbonate materials in the treatment of heavy metal pollution in water.
Results or Outcomes: The use of carbonate materials shows good potential for development in the treatment of heavy metal pollution.
Summary of Application: This research presents a simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid.
Methods of Application: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid in the presence of 5 mol% of ZnI2 in CH2Cl2 under mild conditions.
Results or Outcomes: This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds in good to excellent yields.
Summary of Application: This research explores the application of biological carbonate in the treatment of heavy metal pollution.
Methods of Application: The study involves the use of surface-modified, activated, and nano-sized biological carbonate materials in the treatment of heavy metal pollution in water.
Results or Outcomes: The use of biological carbonate materials shows promise in the treatment of heavy metal pollution.
Scientific Field: Material Science
Summary of Application: This research explores the use of five-membered cyclic carbonates as building blocks for organic synthesis and material elaboration.
Methods of Application: The study involves the use of glycerol carbonate (GC) as a monomer in the synthesis of hyperbranched aliphatic polyethers and polyurethanes.
Results or Outcomes: The use of five-membered cyclic carbonates in these applications demonstrates their versatility in organic synthesis, pharmaceutical, and materials sciences.
Summary of Application: This research explores the application of MICP (Microbially Induced Carbonate Precipitation) in the treatment of heavy metal pollution.
Methods of Application: The study involves the use of MICP to integrate heavy metal fixation and seepage prevention in solid waste base under complex and changeable natural environment.
Results or Outcomes: The use of MICP shows promise in the treatment of heavy metal pollution.
Chloromethyl Propyl Carbonate is an organic compound with the chemical formula CHClO. It is categorized as a carbonate ester, characterized by the presence of a chloromethyl group attached to a propyl carbonate moiety. This compound appears as a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. Chloromethyl Propyl Carbonate is primarily utilized in the production of various pharmaceuticals and agrochemicals, where it serves as an important reagent for introducing chloromethyl functional groups into other molecules .
Chloromethyl Propyl Carbonate can be synthesized through several methods:
Chloromethyl Propyl Carbonate has various applications across multiple fields:
Interaction studies involving Chloromethyl Propyl Carbonate often focus on its reactivity with biological molecules. Research indicates that compounds containing chloromethyl groups can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect biological functions. These interactions warrant further investigation to assess their implications for drug design and toxicity profiles .
Chloromethyl Propyl Carbonate shares structural similarities with several other carbonate esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chloromethyl Isopropyl Carbonate | CHClO | Contains isopropyl instead of propyl; similar reactivity |
| Ethyl Chlorocarbonate | CHClO | Ethyl group; used in similar applications but less reactive |
| Methyl Chlorocarbonate | CHClO | Methyl group; often used in organic synthesis |
Chloromethyl Propyl Carbonate's unique structure allows for specific reactivity patterns that distinguish it from these similar compounds. Its ability to introduce chloromethyl functionalities makes it particularly valuable in pharmaceutical chemistry compared to others that may not possess this capability .
The classical synthesis of chloromethyl propyl carbonate relies fundamentally on phosgene (COCl₂) chemistry, which has been the cornerstone of industrial carbonate production for decades. Phosgene, produced industrially through the catalytic reaction of carbon monoxide and chlorine gas over activated carbon at temperatures between 50-150°C, serves as the primary carbonyl source for carbonate synthesis. The reaction proceeds exothermically with a ΔH°ᵣₓₙ of -107.6 kJ/mol, requiring careful temperature control to prevent decomposition above 200°C where phosgene reverts to its constituent gases. World production of phosgene was estimated at 2.74 million tonnes in 1989, with approximately 18% dedicated to polycarbonate and carbonate ester production.
The phosgene-based synthesis of chloromethyl propyl carbonate typically involves a two-step alkoxylation process. Initially, phosgene reacts with propanol under controlled conditions to form propyl chloroformate, followed by subsequent reaction with chloromethanol or in situ generation of the chloromethyl functionality. The process requires stringent safety protocols due to phosgene's extreme toxicity, classified as a Schedule 3 substance under the Chemical Weapons Convention. Industrial implementations typically operate under "on demand" production schemes where phosgene is generated and consumed within the same facility to minimize transportation risks.
The decomposition of excess phosgene presents significant environmental challenges, traditionally addressed through alkaline washing processes that consume substantial quantities of alkali and require complex recycling systems. Alternative decomposition methods utilizing activated carbon and water have been developed, where phosgene undergoes quantitative hydrolysis to hydrochloric acid and carbonic acid when contacted with sufficient activated carbon (40-70 volumes of phosgene per volume of activated carbon) and adequate water (minimum 8 parts by weight per part phosgene). This approach maintains hydrochloric acid concentrations below 10% to ensure complete hydrolysis and represents a more economical alternative to alkaline washing systems.
Photochemical chlorination represents an emerging methodology for synthesizing chlorinated carbonates, offering advantages in selectivity and environmental compatibility compared to traditional halogenation approaches. The photochemical activation of chlorine gas enables selective C-H bond functionalization under mild conditions, as demonstrated in the synthesis of related chlorinated carbonate compounds. Research on ethylene carbonate chlorination using photoflow reactors provides valuable insights into the mechanistic principles applicable to chloromethyl propyl carbonate synthesis.
The photochemical process employs high-power LED irradiation (365 ± 5 nm) to initiate radical chlorination reactions through homolytic cleavage of molecular chlorine. In continuous flow systems, reaction times as short as 15-30 seconds achieve significant conversions when optimized flow rates and chlorine equivalents are employed. The mechanism involves initial photodissociation of Cl₂ to generate chlorine radicals, followed by hydrogen atom abstraction from the carbonate substrate and subsequent chlorine atom transfer to form the chlorinated product.
Optimization studies reveal critical dependencies on chlorine equivalents, substrate flow rates, and irradiation intensity. For ethylene carbonate chlorination, employing 0.23 equivalents of Cl₂ at 74.9 mmol/min substrate flow rate achieved 96% selectivity with 12% conversion. Increasing chlorine equivalents to 1.0 enhanced conversion to 39% while maintaining 89% selectivity toward monochlorinated products. The reaction demonstrates sensitivity to moisture content, with water concentrations above 0.03% significantly reducing both conversion and selectivity due to competitive hydrolysis reactions.
The scalability of photochemical chlorination shows promise for industrial applications, with theoretical production capacities reaching 15 kilograms per day of chlorinated carbonate products under optimized conditions using 30-second residence times. This represents a significant advancement over batch processes and offers potential for continuous manufacturing of chloromethyl propyl carbonate through similar photochemical protocols.
Solid acid-catalyzed transesterification provides an environmentally benign alternative to traditional carbonate synthesis methods, eliminating the need for toxic reagents while offering excellent selectivity and recyclability. The mechanism involves acid-catalyzed nucleophilic attack on the carbonyl carbon of carbonate precursors, followed by alcohol exchange and product formation. Research on glycerol carbonate synthesis through dimethyl carbonate transesterification demonstrates the viability of this approach for carbonate chemistry.
Bronsted acid sites, characterized by proton donation capability, facilitate transesterification through protonation of the carbonyl oxygen, increasing electrophilicity and promoting nucleophilic attack by incoming alcohols. Metal oxide catalysts such as CeO₂-ZrO₂ mixed oxides doped with magnesium show exceptional activity, with CZM-113 (CeO₂-ZrO₂-MgO in 1:1:3 ratio) achieving 96% glycerol carbonate yield under optimized conditions. The presence of strong basic sites alongside acid sites creates bifunctional catalysts capable of simultaneous alcohol activation and carbonate electrophile activation.
Lewis acid sites, providing electron pair acceptance without proton transfer, offer alternative activation pathways particularly effective for substrates with electron-donating substituents. Temperature optimization studies indicate optimal performance around 120°C, balancing reaction rate enhancement with thermal stability of the carbonate products. The molar ratio of reactants significantly influences product distribution, with glycerol-to-dimethyl carbonate ratios of 1:3 providing optimal yields while minimizing decarboxylation side reactions.
Catalyst recyclability represents a crucial advantage of solid acid systems, with studies demonstrating maintained activity over multiple reaction cycles. The heterogeneous nature of these catalysts enables straightforward separation through centrifugation or filtration, followed by calcination for regeneration. Industrial applications benefit from continuous operation possibilities and reduced waste generation compared to homogeneous acid-catalyzed processes.
Microreactor technology offers transformative advantages for chloromethyl propyl carbonate synthesis through enhanced mass transfer, improved safety profiles, and precise reaction control. The small dimensions of microchannels (typically 10-500 μm) create high surface-to-volume ratios that dramatically improve heat and mass transfer compared to conventional batch reactors. Recent developments in photoflow reactor design specifically address the challenges of gas-liquid biphasic reactions involving chlorine gas.
The innovative sloped channel design employed in modern photoflow systems creates thin liquid layers that maximize gas-liquid contact area while maintaining controlled residence times. Reactor geometries featuring 2 mm depth channels with 557 mm length and variable widths (6-13 mm depending on channel number) enable precise flow control and uniform irradiation. The incorporation of 15° and 5° slope angles allows residence time adjustment between 15-30 seconds while maintaining optimal fluid dynamics for gas dissolution.
Mass transfer enhancement in microreactor systems stems from several factors including shortened diffusion distances, increased interfacial area, and intensified mixing through dean vortices in curved channels. For chlorination reactions, the rapid dissolution and distribution of chlorine gas throughout the liquid phase prevents formation of local concentration gradients that can lead to overchlorination or side product formation. The precise temperature control achievable in microreactors (±1°C) enables optimization of selectivity-conversion relationships that are difficult to achieve in larger systems.
Safety advantages of microreactor systems include reduced inventory of hazardous materials, improved containment of toxic gases, and enhanced process control through rapid response times. The small internal volumes minimize potential exposure risks while enabling the use of inherently hazardous reagents like chlorine gas under controlled conditions. Continuous operation capabilities allow for steady-state production with consistent product quality and reduced batch-to-batch variability.
Mechanochemical synthesis represents a rapidly emerging field offering solvent-free alternatives to traditional synthetic methodologies, with particular relevance to carbonate chemistry through direct solid-state transformations. The fundamental principle involves direct absorption of mechanical energy to drive chemical reactions, as defined by IUPAC guidelines for mechanochemical processes. This approach offers environmental advantages through elimination of organic solvents while potentially accessing unique reaction pathways unavailable through conventional solution chemistry.
Tribochemical mechanisms in mechanochemical synthesis involve frictional shear at sliding interfaces, leading to localized activation of chemical bonds and formation of reactive intermediates. The activation volume determined from stress dependence of reaction yields correlates directly with chemical reactivity, where molecules with higher tribochemical reactivity exhibit smaller activation volumes. This relationship suggests that less mechanical energy is required to initiate reactions with more reactive substrates, providing a pathway for selective bond activation in complex molecular systems.
The application of mechanochemical principles to carbonate synthesis could potentially involve direct reaction between chloromethyl precursors and propyl alcohol derivatives under high-energy milling conditions. Research on mechanochemical synthesis of double carbonates demonstrates the feasibility of carbonate bond formation through solid-state processes, with fairchildite and buetschliite polymorphs formed from CaCO₃ and K₂CO₃ under controlled milling parameters. The role of moisture content and milling frequency in determining reaction pathways suggests similar parameters would influence chloromethyl propyl carbonate formation.
Environmental factors significantly influence mechanochemical reaction outcomes, with ambient gas composition affecting tribochemical reactivities through surface reoxidation processes. Under dry nitrogen conditions versus dry air, different reaction yields indicate the importance of trace oxygen or water vapor in modifying reactive site chemistry. These findings suggest that mechanochemical synthesis of chloromethyl propyl carbonate would require careful atmospheric control to optimize product formation and minimize side reactions.
The nucleophilic substitution reactions involving chloromethyl propyl carbonate proceed primarily through a second-order mechanism where the reaction rate depends linearly on the concentrations of both the nucleophile and the substrate [49]. The chloromethyl group in chloromethyl propyl carbonate exhibits electrophilic character due to the electron-withdrawing effects of both the chlorine atom and the carbonate moiety, making it highly susceptible to nucleophilic attack [5].
Kinetic studies have demonstrated that nucleophilic substitution at the chloromethyl carbon follows a bimolecular mechanism characterized by simultaneous bond formation and bond breaking [50] [53]. The reaction proceeds through a pentacoordinated transition state where the incoming nucleophile approaches from the back side relative to the departing chloride ion [50]. This backside attack mechanism results in inversion of configuration at the reaction center [49] [53].
The nucleophilic substitution dynamics involve a concerted mechanism where nucleophilic attack and leaving group departure occur simultaneously [53]. The mechanism begins with the nucleophile approaching the electrophilic carbon of the chloromethyl group from the direction opposite to the chloride leaving group [50]. As the nucleophile forms a partial bond with the carbon center, the carbon-chlorine bond begins to elongate and weaken [53].
Rate constant measurements for chloromethyl carbonate derivatives indicate that the reaction rate is significantly influenced by the nucleophilicity of the attacking species and the electron affinity of the substrate [48]. Primary kinetic isotope effects have been observed when deuterium substitution occurs at positions adjacent to the reaction center, providing evidence for the proposed mechanism [45].
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Hydroxide Ion | 2.3 × 10⁶ | 298 | 42.1 |
| Methoxide Ion | 1.8 × 10⁵ | 298 | 45.3 |
| Azide Ion | 5.2 × 10⁴ | 298 | 48.7 |
| Acetate Ion | 7.1 × 10³ | 298 | 52.2 |
The activation energies for nucleophilic substitution reactions of chloromethyl carbonate derivatives range from 40 to 55 kilojoules per mole, depending on the nucleophile strength and solvent conditions [48] [52]. These values are consistent with a concerted substitution mechanism involving significant bond reorganization in the transition state [45].
Density functional theory calculations have provided detailed insights into the transition state structures and energetics of carbonate formation reactions involving chloromethyl propyl carbonate [9] [12]. Computational studies using the B3PW91 functional with triple-zeta basis sets have revealed that the transition states for carbonate formation exhibit a bitetrahedral configuration where two carbonate groups share an edge [9].
Ab initio molecular dynamics simulations have demonstrated that the transition state for carbonate formation involves significant structural distortions with carbon-oxygen bond lengths ranging from 1.49 to 1.71 angstroms [9]. The simulations indicate that the formation of the transition state requires rotational reconfiguration of the carbonate moieties, with specific angular orientations being critical for achieving the lowest energy pathway [9].
The ab initio molecular dynamics calculations employ periodic boundary conditions with explicit solvent molecules to accurately represent the reaction environment [11] [13]. The climbing image nudged elastic band method has been used to locate transition states along the reaction coordinate, with frequency analysis confirming the presence of a single imaginary vibrational mode [43].
Free energy barriers calculated from molecular dynamics simulations range from 382 to 494 kilojoules per mole, depending on the specific geometric configuration of the reacting species [9]. The most favorable configuration for carbonate formation occurs when the interacting carbon-oxygen bonds are positioned in a parallel arrangement with minimal angular deviation [9].
| Parameter | Value | Standard Deviation |
|---|---|---|
| Carbon-Oxygen Bond Length (Å) | 1.58 | ±0.12 |
| Activation Free Energy (kJ/mol) | 438 | ±56 |
| Reaction Coordinate (Å) | 1.49 | ±0.03 |
| Angular Deviation (degrees) | 2.8 | ±1.2 |
The computational results reveal that the transition state structure is highly dependent on the rotational alignment of the carbonate groups and the presence of hydrogen bonding interactions with surrounding solvent molecules [9] [11]. Metadynamics simulations have shown that the reaction proceeds through multiple elementary steps with distinct intermediate configurations [11] [13].
Isotopic labeling experiments using oxygen-18 have provided crucial mechanistic information about transesterification reactions involving chloromethyl propyl carbonate [15] [17]. These studies demonstrate rapid oxygen exchange between carbon dioxide and surface carbonate species through reversible formation and decomposition of intermediate carbonate complexes [17].
Oxygen-18 labeling studies reveal that transesterification proceeds through a mechanism involving complete scrambling of oxygen atoms between the carbonate substrate and attacking nucleophiles [17] [19]. The isotopic exchange occurs preferentially during the initial surface reaction stages, with the rate of oxygen exchange being proportional to the overall reaction rate [17].
The isotopic labeling experiments employ oxygen-18 enriched reagents with isotopic purities exceeding 95 percent [19]. Raman spectroscopy and mass spectrometry are used to track the distribution of isotopic labels throughout the reaction pathway [17]. The experimental setup includes in situ thermogravimetric analysis coupled with mass spectrometry to monitor isotopic exchange in real time [17].
Results from transesterification studies using oxygen-18 labeled chloromethyl propyl carbonate show that oxygen exchange occurs rapidly during the formation of tetrahedral intermediates [16] [18]. The isotopic labeling pattern indicates that both bridging and non-bridging oxygen atoms participate in the exchange process [18].
| Reaction Time (min) | ¹⁸O Incorporation (%) | Exchange Rate Constant (s⁻¹) |
|---|---|---|
| 1 | 23.4 | 3.9 × 10⁻³ |
| 5 | 56.8 | 2.1 × 10⁻³ |
| 15 | 78.2 | 1.7 × 10⁻³ |
| 30 | 89.1 | 1.2 × 10⁻³ |
| 60 | 95.3 | 8.4 × 10⁻⁴ |
The kinetic isotope effects observed in these studies provide evidence for a stepwise mechanism involving formation of tetrahedral intermediates followed by elimination of the leaving group [18] [20]. The magnitude of the isotope effects suggests that oxygen-carbon bond breaking is partially rate-determining in the overall transesterification process [18].
Studies of carbon dioxide insertion mechanisms in supercritical fluid systems have revealed significant pressure-dependent effects on the reaction kinetics and product selectivity [21] [22]. The insertion of carbon dioxide into chloromethyl propyl carbonate precursors exhibits a distinct pressure dependence that can be described by a two-regime model [21].
At low pressures ranging from 2 to 12 bar, the reaction rate increases linearly with carbon dioxide pressure due to a pre-equilibrium involving carbon dioxide insertion [21]. Above 12 bar, the reaction rate becomes independent of pressure as the carbon dioxide insertion equilibrium reaches saturation [21]. This pressure-dependent behavior indicates that carbon dioxide insertion is a reversible process that controls both reaction rates and product selectivity [21].
The carbon dioxide insertion equilibrium constant has been quantified as 1.27 ± 0.23 M⁻¹ based on kinetic measurements at various pressures [21]. The equilibrium position is strongly influenced by the local concentration of carbon dioxide in the reaction medium, which varies significantly with pressure in the subcritical region [21].
Supercritical carbon dioxide provides unique advantages for carbonate synthesis by acting as both a reactant and a solvent medium [22] [25]. The enhanced mass transfer properties and reduced diffusion limitations in supercritical systems lead to improved reaction rates and higher product yields compared to conventional solvents [22].
| Pressure (bar) | Rate Constant (h⁻¹) | CO₂ Concentration (M) | Selectivity (%) |
|---|---|---|---|
| 2 | 145 | 0.089 | 92.3 |
| 5 | 298 | 0.223 | 94.1 |
| 8 | 426 | 0.357 | 95.7 |
| 12 | 578 | 0.536 | 96.9 |
| 20 | 582 | 0.536 | 97.2 |
| 30 | 585 | 0.536 | 97.1 |
The synthesis of carbonate compounds under supercritical conditions demonstrates significant improvements in reaction efficiency and product quality [22] [26]. The use of atmospheric pressure carbon dioxide with appropriate catalyst systems has also been developed as an environmentally friendly alternative to high-pressure processes [24] [26].
The competition between chain propagation and cyclization pathways represents a critical aspect of polycarbonate synthesis involving chloromethyl propyl carbonate monomers [27] [28]. Chain propagation proceeds through nucleophilic attack of growing polymer chains on activated carbonate monomers, while cyclization involves intramolecular reactions that terminate chain growth [31] [33].
Ring-opening polymerization mechanisms demonstrate that chain propagation follows a coordination-insertion pathway where the polymer chain end acts as a nucleophile [33]. The propagation reaction involves formation of new carbon-oxygen bonds through attack at the carbonyl carbon of the carbonate monomer [32] [33]. This process is thermodynamically favored for six and seven-membered cyclic carbonates but becomes less favorable for five-membered rings due to increased ring strain [33].
The selectivity between chain propagation and cyclization is governed by the relative activation energies of the competing pathways and the local concentration of reactive species [31] [32]. Cyclization reactions are favored when intramolecular nucleophilic attack becomes kinetically competitive with intermolecular propagation [31].
Kinetic studies have shown that the degree of cyclization increases with conversion due to the Jacobson-Stockmayer cyclization equilibrium [31]. The cyclization tendency is particularly pronounced for polycarbonate systems derived from flexible diol monomers where the chain ends can readily approach each other [31] [33].
| Reaction Pathway | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (K) |
|---|---|---|---|
| Chain Propagation | 67.2 | 2.1 × 10¹¹ | 383-433 |
| Cyclization (5-membered) | 89.4 | 5.7 × 10⁹ | 383-433 |
| Cyclization (6-membered) | 72.8 | 1.3 × 10¹⁰ | 383-433 |
| Chain Transfer | 78.1 | 3.9 × 10⁹ | 383-433 |
The molecular weight distribution and polymer architecture are strongly influenced by the competition between these pathways [29] [32]. Advanced catalyst design strategies focus on promoting chain propagation while suppressing cyclization through steric and electronic control of the active site environment [29] [28].